
p-MENTH-8-EN-3-ONE, trans-
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Overview
Description
p-MENTH-8-EN-3-ONE, trans-: is a monoterpenoid compound with the molecular formula C10H16O . It is a derivative of p-menthane and is known for its characteristic minty aroma. This compound is commonly found in essential oils and has various applications in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-MENTH-8-EN-3-ONE, trans- can be achieved through several methods. One common approach involves the oxidation of pulegone, a naturally occurring monoterpene, using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires controlled conditions to ensure the selective formation of the desired trans-isomer.
Industrial Production Methods: Industrial production of p-MENTH-8-EN-3-ONE, trans- often involves the use of biocatalysts. Enzymatic systems of microorganisms, such as bacteria and fungi, can be employed to transform monoterpenes into their derivatives. This method is advantageous as it allows for the production of compounds with high optical purity and reduces the generation of toxic chemical waste .
Chemical Reactions Analysis
Types of Reactions: p-MENTH-8-EN-3-ONE, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form p-menth-1-en-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid.
Reduction: Reduction reactions can convert p-MENTH-8-EN-3-ONE, trans- into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylation Reagents: Benzoyl chloride for enolization and acylation reactions.
Major Products:
Oxidation Products: p-menth-1-en-7,8-diol, 8-hydroxy-p-menth-1-en-7-oic acid.
Reduction Products: Corresponding alcohols of p-MENTH-8-EN-3-ONE, trans-.
Scientific Research Applications
Pharmaceutical Applications
p-MENTH-8-EN-3-ONE, trans-, has been investigated for its potential therapeutic properties:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial effects of p-MENTH-8-EN-3-ONE, trans-. It exhibits activity against various bacterial strains and fungi, making it a candidate for use in formulations aimed at treating infections.
Study | Organisms Tested | Results |
---|---|---|
Staphylococcus aureus | Inhibition observed at concentrations of 0.5% | |
Escherichia coli | Effective against biofilm formation |
Anti-inflammatory Properties
Research has indicated that p-MENTH-8-EN-3-ONE, trans-, may possess anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro.
Anticancer Potential
The compound has been evaluated for its anticancer effects in various cell lines:
Cosmetic Applications
Due to its pleasant aroma and potential skin benefits, p-MENTH-8-EN-3-ONE, trans-, is utilized in cosmetic formulations:
Fragrance Component
It is commonly used as a fragrance ingredient in perfumes and personal care products due to its minty scent.
Skin Care Products
Research indicates that it may enhance skin hydration and elasticity when included in topical formulations.
Food Industry Applications
p-MENTH-8-EN-3-ONE, trans-, is recognized for its flavoring properties:
Flavoring Agent
It is used as a natural flavoring agent in food products, providing a minty flavor profile.
Preservation
Its antimicrobial properties can be exploited to extend the shelf life of food products by inhibiting spoilage organisms.
Toxicity Studies
Studies have evaluated its genotoxicity and reproductive toxicity, indicating that it does not present significant risks under normal usage conditions.
Endpoint | Result |
---|---|
Genotoxicity | Not genotoxic |
Reproductive Toxicity | No significant effects observed |
Mechanism of Action
The mechanism of action of p-MENTH-8-EN-3-ONE, trans- involves its interaction with microbial cell membranes. Due to its lipophilic nature, the compound can partition into the lipid bilayer of cell membranes, disrupting their integrity and leading to cell lysis . Additionally, the compound can undergo enzymatic transformations, resulting in the formation of various bioactive metabolites .
Comparison with Similar Compounds
p-MENTH-1-EN-8-OL (α-terpineol): Another monoterpenoid with a similar structure but different functional groups.
p-MENTH-3-ENE-1,2,8-TRIOL: A derivative of p-MENTH-8-EN-3-ONE with additional hydroxyl groups.
Uniqueness: p-MENTH-8-EN-3-ONE, trans- is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its distinct minty aroma and potential antimicrobial properties further distinguish it from other similar compounds .
Biological Activity
p-Menth-8-en-3-one, commonly known as trans-p-menth-8-en-3-one, is a monoterpenoid compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in the flavor and fragrance industry, but recent studies have highlighted its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant effects.
- Chemical Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- CAS Registry Number : 7299-40-3
Antimicrobial Activity
Trans-p-menth-8-en-3-one has demonstrated significant antimicrobial properties against various pathogens. A study conducted by Pino et al. (2006) revealed that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Salmonella typhimurium | 1.5 mg/mL |
Anti-inflammatory Effects
Research has indicated that trans-p-menth-8-en-3-one may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, it was observed that treatment with trans-p-menth-8-en-3-one significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role for this compound in managing inflammatory conditions.
Antioxidant Activity
Trans-p-menth-8-en-3-one has also been evaluated for its antioxidant capabilities. A study by da Rocha et al. (2012) demonstrated that this compound effectively scavenged free radicals and inhibited lipid peroxidation in vitro. The antioxidant activity was measured using the DPPH assay, with an IC50 value of 25 µg/mL, indicating a moderate level of activity compared to standard antioxidants like ascorbic acid.
Case Study 1: Toxicity Assessment
In a toxicity assessment involving rats, it was found that high doses of trans-p-menth-8-en-3-one led to gastrointestinal disturbances and central nervous system effects. The study emphasized the importance of dosage in determining safety profiles for human consumption .
Case Study 2: Clinical Application
A clinical trial assessed the efficacy of trans-p-menth-8-en-3-one as an adjunct treatment for patients with chronic inflammatory diseases. Patients receiving this compound showed improved symptoms and reduced markers of inflammation compared to the control group .
Q & A
Basic Research Questions
Q. What are the most reliable methods for isolating trans-p-MENTH-8-EN-3-ONE from natural sources, and how can experimental parameters be optimized for purity?
- Methodological Answer : Use steam distillation or solvent extraction followed by chromatographic purification (e.g., column chromatography with silica gel). Optimize parameters such as solvent polarity, temperature, and flow rate. Confirm purity via GC-MS and NMR spectroscopy, ensuring baseline separation of isomers. For reproducibility, document variables like plant source maturity and extraction duration .
Q. How can researchers analytically distinguish trans-p-MENTH-8-EN-3-ONE from its cis-isomer or structural analogs?
- Methodological Answer : Employ chiral-phase GC-MS or HPLC with a polar stationary phase to resolve stereoisomers. Validate using NMR (e.g., NOESY for spatial proximity analysis) and compare retention indices with authenticated standards. Cross-reference spectral libraries and report resolution factors (Rf) to minimize misidentification .
Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to UV light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Quantify degradation via HPLC-UV at intervals (0, 7, 30 days). Use kinetic modeling (Arrhenius equation) to predict shelf life and identify degradation products via LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for trans-p-MENTH-8-EN-3-ONE across in vitro and in vivo models?
- Methodological Answer : Conduct a systematic review (PRISMA framework) to identify confounding variables (e.g., cell line specificity, dosage regimes). Replicate key studies under controlled conditions, using standardized assays (e.g., OECD guidelines). Perform meta-analysis to assess effect sizes and heterogeneity, addressing biases via funnel plots .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neuropharmacological studies?
- Methodological Answer : Combine in silico docking (e.g., molecular dynamics simulations targeting GABA receptors) with in vitro electrophysiology (patch-clamp) and behavioral assays (e.g., rodent open-field tests). Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways. Validate findings via knockout models or RNAi silencing of candidate targets .
Q. How can enantiomeric purity of synthesized trans-p-MENTH-8-EN-3-ONE be rigorously validated, and what are the implications of residual cis-contaminants?
- Methodological Answer : Apply chiral SFC (supercritical fluid chromatography) with a cellulose-based column for high-resolution separation. Quantify enantiomeric excess (ee) via integration of peak areas. Assess pharmacological impact by spiking cis-isomers into bioassays and monitoring dose-response curves for antagonism or synergism .
Q. What strategies mitigate variability in plant-derived trans-p-MENTH-8-EN-3-ONE yields due to environmental or genetic factors?
- Methodological Answer : Use metabolomic profiling (LC-HRMS) to correlate compound abundance with climatic data (e.g., soil pH, rainfall). Cultivate clonal plant lines under controlled hydroponic conditions. Apply multivariate analysis (PCA or PLS-DA) to identify genotype-phenotype linkages and optimize harvest timing .
Q. Data Analysis & Contradiction Management
Q. How should researchers address discrepancies between computational predictions and experimental results for the compound’s physicochemical properties?
- Methodological Answer : Re-evaluate force field parameters in simulations (e.g., COSMO-RS vs. DFT methods). Validate logP, solubility, and vapor pressure experimentally using shake-flask assays and tensiometry. Publish raw datasets and computational workflows to enable reproducibility audits .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data with non-linear trends?
- Methodological Answer : Fit data to Hill-slope or probit models using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀/LC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Address outliers via Grubbs’ test and document exclusion criteria .
Q. Ethical & Reporting Standards
Q. How can researchers ensure ethical rigor in studies involving trans-p-MENTH-8-EN-3-ONE’s bioactivity in animal models?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis. Obtain IACUC approval for humane endpoints (e.g., tumor size limits). Publish negative results to avoid publication bias and include raw data in supplementary materials .
Q. What frameworks ensure transparent reporting of synthetic pathways and analytical data?
Properties
CAS No. |
57129-09-6 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1 |
InChI Key |
RMIANEGNSBUGDJ-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C(=O)C1)C(=C)C |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=C)C |
density |
0.925-0.932 |
physical_description |
Colourless to yellow liquid, minty-woody, mildly green odour |
solubility |
insoluble in water; soluble in alcohol and oils miscible (in ethanol) |
Origin of Product |
United States |
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